3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
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Overview
Description
3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is suggested that compounds with similar structures may interact with their targets in a way that leads to a variety of biological activities . For instance, some compounds have been evaluated for antitumor potential against different cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine and leading to an accumulation of this neurotransmitter .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as acetylcholinesterase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to an accumulation of its substrate, acetylcholine. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can inhibit key metabolic enzymes, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of enzymes involved in oxidative stress response and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active transport mechanisms and can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the condensation of hydrazine with a diketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the pyrazole and pyridazine rings with the benzamide moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized pyrazole derivatives.
Reduced Derivatives: Reduced pyridazine derivatives.
Substituted Derivatives: Substituted benzamide derivatives.
Scientific Research Applications
3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylpyrazole: A simpler compound with a pyrazole ring.
3,4-dimethylbiphenyl: A compound with a biphenyl structure.
Hydrazine-coupled pyrazole derivatives: Compounds with similar pyrazole structures but different functional groups.
Uniqueness
3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is unique due to its combination of pyrazole, pyridazine, and benzamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-4-5-17(14-16(15)2)22(29)25-19-8-6-18(7-9-19)24-20-10-11-21(27-26-20)28-13-3-12-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQNZVPPKOSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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